Spectroscopic Characterization of 3,5-Dibromo-2-methoxypyrazine: A Technical Guide
Spectroscopic Characterization of 3,5-Dibromo-2-methoxypyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Dibromo-2-methoxypyrazine, a key heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted spectroscopic characteristics based on established principles and data from analogous structures. It further details generalized experimental protocols for acquiring and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3,5-Dibromo-2-methoxypyrazine. These predictions are derived from the analysis of similar pyrazine derivatives and an understanding of the influence of bromo and methoxy substituents on spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple, showing a singlet for the methoxy protons and a singlet for the lone aromatic proton on the pyrazine ring. The chemical shift of the aromatic proton will be influenced by the deshielding effects of the electronegative nitrogen and bromine atoms.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ) ppm | Multiplicity |
| ~ 8.0 - 8.5 | Singlet |
| ~ 4.0 - 4.2 | Singlet |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of a highly substituted, electron-deficient aromatic system.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 - 160 | C2 (-OCH₃) |
| ~ 140 - 145 | C6 |
| ~ 130 - 135 | C3 (-Br) |
| ~ 125 - 130 | C5 (-Br) |
| ~ 54 - 56 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and the aromatic ring system.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3050 - 3150 | C-H Aromatic Stretch |
| 2850 - 2960 | C-H Aliphatic Stretch (-OCH₃) |
| 1550 - 1600 | C=N Aromatic Ring Stretch |
| 1400 - 1500 | C=C Aromatic Ring Stretch |
| 1200 - 1250 | C-O-C Asymmetric Stretch |
| 1000 - 1050 | C-O-C Symmetric Stretch |
| 500 - 600 | C-Br Stretch |
Mass Spectrometry (MS)
The mass spectrum, typically acquired using Electron Ionization (EI), will show a prominent molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
| Predicted Mass Spectrometry Data | |
| m/z | Relative Abundance |
| [M]⁺, [M+2]⁺, [M+4]⁺ | ~1:2:1 ratio |
| [M-CH₃]⁺ | Variable |
| [M-OCH₃]⁺ | Variable |
| [M-Br]⁺ | Variable |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Dibromo-2-methoxypyrazine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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¹H NMR Acquisition:
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Use a 400 MHz or higher field NMR spectrometer.
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Acquire a standard one-pulse ¹H spectrum.
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Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
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Process the data with Fourier transformation, phase correction, and baseline correction.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
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Process the data similarly to the ¹H spectrum.
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Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Sample Preparation (KBr Pellet):
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Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
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Press the mixture into a thin, transparent pellet using a hydraulic press.
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Data Acquisition:
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Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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Typically, scan the range from 4000 to 400 cm⁻¹.
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Co-add 16-32 scans to improve the signal-to-noise ratio.
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Perform a background scan of the empty sample compartment or the pure KBr pellet.
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Mass Spectrometry (MS)
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Sample Introduction (Gas Chromatography - GC-MS):
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Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
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Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
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Use a temperature program to elute the compound.
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Ionization and Mass Analysis:
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Use Electron Ionization (EI) at a standard energy of 70 eV.
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Scan a mass range appropriate for the compound (e.g., m/z 40-400).
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The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.
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Data Analysis:
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Identify the molecular ion peak and its isotopic pattern.
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Analyze the fragmentation pattern to confirm the structure.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3,5-Dibromo-2-methoxypyrazine.
Caption: General workflow for spectroscopic characterization.
